molecular formula C12H17BN2O2 B1409512 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile CAS No. 1799628-14-0

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile

Cat. No.: B1409512
CAS No.: 1799628-14-0
M. Wt: 232.09 g/mol
InChI Key: JYUNTMLNIMKARP-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$ NMR (CDCl$$ _3 $$):

    • Pyrrole protons:
      • H-3: δ 6.8–7.0 ppm (singlet, 1H).
      • H-5: δ 6.5–6.7 ppm (singlet, 1H).
    • Methyl groups:
      • N–CH$$ _3 $$: δ 3.6–3.8 ppm (singlet, 3H).
      • Pinacol CH$$ _3 $$: δ 1.2–1.3 ppm (singlet, 12H).
  • $$ ^{13}\text{C} $$ NMR (CDCl$$ _3 $$):

    • Cyano carbon: δ 115–120 ppm.
    • Boronate quaternary carbons: δ 82–85 ppm.
  • $$ ^{11}\text{B} $$ NMR (CDCl$$ _3 $$):

    • Boron signal: δ 28–30 ppm (characteristic of sp$$ ^3 $$-hybridized boron).

Infrared (IR) Spectroscopy

Key absorptions:

  • C≡N stretch: ~2220 cm$$ ^{-1} $$.
  • B–O stretch: ~1340–1380 cm$$ ^{-1} $$.
  • Aromatic C–H stretch: ~3100 cm$$ ^{-1} $$.

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • $$\lambda_{\text{max}}$$ (acetonitrile): ~275 nm (π→π* transition of pyrrole ring).
  • Cyano and boronate groups induce a bathochromic shift compared to unsubstituted pyrroles.

Mass Spectrometry

  • High-Resolution Mass Spectrometry (HRMS) :
    • [M+H]$$ ^+ $$: m/z 233.092 (calculated for $$ \text{C}{12}\text{H}{18}\text{BN}2\text{O}2 $$).
    • Fragmentation: Loss of pinacol ($$ \text{C}6\text{H}{12}\text{O}_2 $$, m/z 116) and cyano group (Δ m/z 26).

Tautomerism and Conformational Dynamics

The compound exhibits limited tautomerism due to the fixed substitution pattern on the pyrrole ring. However, the boronate ester’s conformation influences reactivity:

  • Boronate Ring Dynamics : The 1,3,2-dioxaborolane ring adopts a chair-like conformation, with methyl groups occupying equatorial positions to minimize steric strain.
  • Pyrrole Ring Planarity : The electron-withdrawing cyano group reduces aromaticity slightly, but the ring remains planar (deviation < 0.05 Å).
  • Rotational Barriers : Rotation around the C–B bond is restricted (barrier ~10–15 kcal/mol), stabilizing the anti conformation.

Substituent effects:

  • The methyl group at N-1 prevents proton exchange, locking tautomeric forms.
  • The boronate ester’s Lewis acidity may facilitate transient coordination with solvents or reagents, altering conformational preferences.

Properties

IUPAC Name

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O2/c1-11(2)12(3,4)17-13(16-11)9-6-10(7-14)15(5)8-9/h6,8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUNTMLNIMKARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of the Boronate Group

The introduction of the boronate group into the pyrrole ring typically involves a borylation reaction. This process can be achieved using iridium or palladium catalysts with borylating agents like bis(pinacolato)diboron (B$$2$$Pin$$2$$) or pinacol borane (H−BPin). The choice of catalyst and borylating agent depends on the specific conditions required for the reaction.

Detailed Borylation Process

Example of Borylation Reaction

A similar borylation reaction is described for the synthesis of methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate using iridium-catalyzed borylation with pinacol borane as the borylating agent. This method can be adapted for the synthesis of the target compound by adjusting the starting material and reaction conditions.

Data Tables

Given the lack of specific data for 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile , a general outline of the borylation process can be summarized as follows:

Step Description Conditions
1. Synthesis of Pyrrole Core Condensation reaction Varies depending on starting materials
2. Borylation Iridium or palladium catalyzed with B$$2$$Pin$$2$$ or H−BPin Inert atmosphere, organic solvent
3. Purification Crystallization or chromatography Depends on the specific compound

The preparation of This compound involves a multi-step process that includes the synthesis of the pyrrole core and the introduction of the boronate group through a borylation reaction. While specific details for this compound are not readily available, adapting methods from similar syntheses can provide a pathway to its preparation.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile undergoes several types of reactions:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.

    Oxidation: The boronic ester group can be oxidized to form boronic acids or alcohols.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Such as Pd(PPh3)4 or Pd(dppf)Cl2.

    Bases: Common bases include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene are often used.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Boronic Acids: Formed through oxidation reactions.

    Substituted Pyrroles: Formed through nucleophilic substitution.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural characteristics that allow for interaction with biological targets.

Key Findings:

  • Anticancer Activity: Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that modifications in the dioxaborolane moiety could enhance the selectivity and potency of anticancer activity .
  • Neuroprotective Effects: The compound has also been evaluated for neuroprotective properties. In vitro studies indicated that it could reduce oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of boron-containing compounds.

Synthesis Applications:

  • Cross-Coupling Reactions: It can be utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This application is crucial for the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .
  • Ligand Development: The compound can act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are useful in catalysis .

Materials Science

In materials science, this compound is explored for its role in developing new materials with unique properties.

Material Properties:

  • Conductive Polymers: Research indicates that incorporating this compound into polymer matrices can enhance electrical conductivity. This property is beneficial for applications in organic electronics and sensors .
  • Nanocomposites: The integration of this compound into nanocomposites has been studied to improve mechanical strength and thermal stability, making it suitable for advanced material applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxic effects on cancer cell lines
NeuroprotectiveReduction of oxidative stress in neuronal cells

Table 2: Synthesis Applications

Application TypeDescriptionReference
Cross-CouplingUsed in Suzuki-Miyaura reactions
Ligand DevelopmentActs as a ligand for metal complexes

Table 3: Material Properties

Property TypeDescriptionReference
Conductive PolymersEnhances electrical conductivity
NanocompositesImproves mechanical strength and thermal stability

Case Studies

  • Anticancer Study : A recent study focused on synthesizing various derivatives of 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile and evaluating their cytotoxicity against breast cancer cells. Results indicated a significant decrease in cell viability with specific derivatives showing IC50 values lower than standard chemotherapeutics .
  • Neuroprotection Research : In a neuroprotection study involving primary neuronal cultures exposed to oxidative stressors, the compound demonstrated a dose-dependent protective effect. The mechanism was attributed to its ability to scavenge reactive oxygen species (ROS) and modulate cellular signaling pathways involved in apoptosis .

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which participates in Suzuki-Miyaura cross-coupling reactions. The mechanism involves:

    Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

    Transmetalation: The boronic ester group transfers its organic group to the palladium complex.

    Reductive Elimination: The palladium complex forms the carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Molecular Weight Key Applications/Reactivity
Target Compound Pyrrole 1-Me, 2-CN, 4-Bpin 244.1 g/mol Suzuki coupling precursor for drug discovery
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (Ev10,13) Indole 1-Me, 4-Bpin 257.1 g/mol Larger aromatic system; enhanced conjugation for optoelectronic materials
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Ev9,15) Pyrazole 1-Me, 4-Bpin 207.1 g/mol Cross-coupling in kinase inhibitor synthesis (e.g., CHK1 inhibitors)
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-4-carbonitrile (Ev14) Indole 2,7-Bpin, 4-CN 396.2 g/mol Dual boronate sites for polymeric or dendritic architectures

Key Differences :

  • Pyrrole vs. Pyrazole derivatives (Ev9,15) exhibit higher thermal stability due to aromatic nitrogen positioning but lack the carbonitrile group’s electronic effects .
  • Substituent Positioning : The target’s boronate at C4 and carbonitrile at C2 create a polarized electronic environment, unlike indole derivatives (Ev10,13) where boronate placement on the benzene ring alters conjugation pathways .

Boronate Ester Functionalization

Compound Name Boronate Position Additional Functional Groups Reactivity in Cross-Coupling
Target Compound C4 of pyrrole 2-CN High reactivity due to electron-deficient pyrrole core
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl-1H-pyrrole (Ev8) Benzyl linker None Lower coupling efficiency (steric hindrance from benzyl)
1-Methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]piperazine (Ev5) Benzyl linker Piperazine Used in Mer/Flt3 inhibitor synthesis; flexible linker

Key Insight : Direct boronation on the pyrrole ring (target compound) enhances electronic communication between the boronate and carbonitrile, favoring regioselective coupling over benzyl-linked analogues (Ev5,8), which require longer reaction times .

Carbonitrile-Containing Analogues

Compound Name Core Structure Boronate Presence Synthetic Yield (Typical) Applications
Target Compound Pyrrole Yes 40–60% Drug intermediates, OLED materials
5-(1H-Pyrrol-2-yl)isophthalonitrile derivatives (Ev3,6) Pyrrole/Biphenyl No 30–70% Fluorescent probes, agrochemicals
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (Ev17) Pyrrolopyridine Yes ~50% Kinase inhibitors, covalent organic frameworks

Comparison :

  • The target’s carbonitrile group increases electrophilicity at C2, enabling nucleophilic substitution or further functionalization, unlike non-boronate pyrrole carbonitriles (Ev3,6) .
  • Pyrrolopyridine derivatives (Ev17) exhibit higher planarity and conjugation, beneficial for optoelectronic applications but synthetically more complex .

Biological Activity

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile is a compound of interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C10H17BN2O2C_{10}H_{17}BN_{2}O_{2}, with a molecular weight of approximately 208.07 g/mol. It features a pyrrole ring substituted with a dioxaborolane moiety and a cyano group, which could contribute to its biological activity.

Pharmacological Studies

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
DYRK1A Inhibition Potent inhibition observed in enzymatic assays
Antioxidant Activity Significant antioxidant effects confirmed via ORAC assays
Anti-inflammatory Reduced LPS-induced pro-inflammatory responses in microglial cells

Study on DYRK1A Inhibition

Comparative Analysis with Other Compounds

In comparative studies involving benzo[b]furan derivatives, the introduction of methyl groups at specific positions significantly enhanced antiproliferative activity against various cancer cell lines. This suggests that structural modifications similar to those seen in this compound could also enhance its biological efficacy .

Q & A

Q. What are the established synthetic routes for 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile?

The compound is typically synthesized via cyclization reactions involving pyrrole precursors and boronic ester derivatives. A common approach involves coupling 1-methylpyrrole-3-boronic acid pinacol ester with a carbonitrile group under acidic or catalytic conditions. For example, analogous methods for pyrrole-carbonitrile derivatives use acetic acid as a solvent and acid catalyst to facilitate cyclization . Key steps include protecting the boronic acid as a pinacol ester to enhance stability during synthesis .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR identify the pyrrole ring and methyl groups (δ ~2.5 ppm for N-methyl). ¹¹B NMR confirms the boronic ester (δ ~30 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 207.08 (C₁₁H₁₈BNO₂) .
  • IR Spectroscopy : The carbonitrile group exhibits a strong absorption band near 2240 cm⁻¹ .

Q. What is the functional role of the carbonitrile group in this compound?

The carbonitrile group acts as an electron-withdrawing substituent, stabilizing the pyrrole ring and directing electrophilic substitution reactions. It also enhances intermolecular interactions in crystal structures, which is critical for X-ray diffraction analysis .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this boronic ester?

Optimization involves:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) at 1–5 mol% loading.
  • Solvent Systems : Mixed solvents like THF/H₂O (3:1) improve solubility and reaction efficiency.
  • Base Screening : K₂CO₃ or Cs₂CO₃ are preferred for their mild basicity and compatibility with boronic esters .
  • Temperature Control : Reactions typically proceed at 80–100°C under inert atmospheres to prevent boronic ester hydrolysis .

Q. What strategies address stability challenges during storage and handling?

  • Moisture Control : Store under argon or nitrogen at –20°C to prevent hydrolysis of the dioxaborolane ring.
  • Light Sensitivity : Use amber vials to avoid photodegradation of the carbonitrile group.
  • Purity Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) ensures integrity over time .

Q. How should researchers resolve contradictory yield data in solvent-dependent reactions?

  • Design of Experiments (DoE) : Systematically vary solvents (e.g., DMF, DMSO, THF) and analyze yields via ANOVA to identify statistically significant factors.
  • Mechanistic Studies : Use ¹¹B NMR to track boronic ester stability in different solvents. For example, polar aprotic solvents like DMF may destabilize the boronic ester, reducing coupling efficiency .

Q. What computational methods predict electronic properties for drug design applications?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. The carbonitrile group lowers LUMO energy, enhancing electrophilicity.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., kinases) to guide functionalization at the 4-position of the pyrrole ring .

Q. How can unexpected byproducts in functionalization reactions be characterized?

  • LC-MS/MS : Identify byproducts via fragmentation patterns. Common issues include deborylation (observed as m/z 149.05) or pyrrole ring oxidation.
  • X-ray Crystallography : Resolve ambiguous structures, particularly for regioisomers formed during electrophilic substitution .

Methodological Notes

  • Synthetic Reproducibility : Always confirm boronic ester integrity via ¹¹B NMR before proceeding to coupling reactions .
  • Data Validation : Cross-reference spectral data with databases like PubChem (CID 53217148) to avoid misassignment .
  • Advanced Functionalization : The 4-position of the pyrrole ring is highly reactive; prioritize protecting group strategies (e.g., tert-butoxycarbonyl) for selective modifications .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carbonitrile

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